D-Allylglycine

Catalog No.
S760069
CAS No.
54594-06-8
M.F
C5H9NO2
M. Wt
115,13 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Allylglycine

CAS Number

54594-06-8

Product Name

D-Allylglycine

IUPAC Name

(2R)-2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115,13 g/mole

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1

InChI Key

WNNNWFKQCKFSDK-SCSAIBSYSA-N

SMILES

C=CCC(C(=O)O)N

Canonical SMILES

C=CCC(C(=O)O)N

Isomeric SMILES

C=CC[C@H](C(=O)O)N

Potential Applications

  • Antimicrobial activity

    Some studies suggest (2R)-2-aminopent-4-enoic acid may possess antimicrobial properties. A 2002 study published in "Bioscience, Biotechnology, and Biochemistry" found the compound exhibited weak antibacterial activity against certain Gram-positive bacteria strains []. However, further research is needed to confirm and explore its potential as an antimicrobial agent.

  • Precursor for other molecules

    (2R)-2-Aminopent-4-enoic acid can serve as a building block for the synthesis of other molecules with potential biological activities. Research in this area is ongoing, and no definitive applications have been established yet.

D-Allylglycine is an amino acid with the molecular formula C₅H₉NO₂. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The compound features both an amine and a carboxylic acid functional group, typical of amino acids, along with an allyl side chain that contributes to its reactivity and biological properties .

Due to its functional groups. Notably, it can undergo:

  • Alkylation Reactions: D-Allylglycine can be used as a substrate for alkylation processes, where the allyl group can be substituted or modified to create more complex molecules.
  • Decarboxylation: Similar to other amino acids, D-Allylglycine can undergo decarboxylation, leading to the formation of corresponding amines.
  • Formation of Derivatives: It can react with various reagents to form derivatives such as N-carbobenzoxy-D-allylglycine, which are useful in synthetic organic chemistry .

D-Allylglycine exhibits significant biological activity, particularly as an inhibitor of glutamate decarboxylase. This inhibition leads to reduced levels of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. Consequently, D-Allylglycine has been shown to induce seizures in animal models due to its interference with GABA biosynthesis . This property makes it a valuable tool for studying GABAergic signaling pathways and related neurological disorders.

Several methods exist for synthesizing D-Allylglycine:

  • Direct Amination: The reaction of glycine with allyl halides under basic conditions can yield D-Allylglycine.
  • Enzymatic Synthesis: Utilizing specific enzymes such as aminoacylases can facilitate the conversion of other amino acids into D-Allylglycine with high specificity and yield .
  • One-Pot Synthesis: Recent methodologies have explored one-pot reactions involving carbon dioxide and ammonium ylides, allowing for efficient synthesis under mild conditions .

D-Allylglycine serves various applications in scientific research and industry:

  • Pharmaceutical Development: It acts as an intermediate in synthesizing novel pharmaceutical compounds due to its structural uniqueness.
  • Research Tool: Its role as a GABA biosynthesis inhibitor makes it valuable in neuropharmacological studies.
  • Catalyst Preparation: D-Allylglycine is used in preparing chiral catalysts and polymers, contributing to advancements in asymmetric synthesis techniques .

Studies on D-Allylglycine's interactions focus primarily on its effects on neurotransmitter systems. Research indicates that its inhibition of glutamate decarboxylase can lead to altered neuronal excitability and synaptic transmission. These findings are crucial for understanding the compound's potential therapeutic applications and risks associated with its use in neurological research .

D-Allylglycine shares similarities with several other amino acids and derivatives, notably:

Compound NameStructural FeaturesUnique Properties
GlycineNo side chainSimplest amino acid; non-polar
L-AllylglycineL-isomer of allylglycineExhibits different biological activity
D,L-AllylglycineRacemic mixtureCombines properties of both isomers
HydroxyglycineHydroxy group additionInvolved in different biochemical pathways
N-Acetyl-D-allylglycineAcetylated derivativeEnhanced solubility and stability

D-Allylglycine's unique structural feature—the allyl group—distinguishes it from these compounds, contributing to its specific biological activities and applications in synthetic chemistry.

XLogP3

-2.3

Wikipedia

(2R)-2-aminopent-4-enoic acid

Dates

Modify: 2023-08-15

Explore Compound Types